REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:6]([CH3:14])[CH:7]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[N:9]=1)=[O:4].[OH-].[Na+].Cl>CO>[C:10]([C:8]1[N:9]=[C:5]([C:3]([OH:4])=[O:2])[N:6]([CH3:14])[CH:7]=1)([CH3:13])([CH3:11])[CH3:12] |f:1.2|
|
Name
|
4-tert-butyl-1-methyl-1H-imidazole-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N(C=C(N1)C(C)(C)C)C
|
Name
|
|
Quantity
|
3.81 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.85 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was treated with DCM (50 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1N=C(N(C1)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |